Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate
Overview
Description
Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups due to its stability and ease of removal under mild acidic conditions . The compound is also known for its applications in drug development and material synthesis.
Scientific Research Applications
Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate has a wide range of applications in scientific research:
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Preparation Methods
The synthesis of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate typically involves the reaction of trans-3-amino-3-methylcyclobutanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The product is then purified by recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include TFA for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amines such as tert-butyl (trans-3-amino-3-methylcyclopentyl)carbamate and tert-butyl (trans-3-amino-3-methylcyclohexyl)carbamate . Compared to these compounds, tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate offers unique steric properties due to its cyclobutyl ring, which can influence its reactivity and stability in certain reactions .
Properties
IUPAC Name |
tert-butyl N-(3-amino-3-methylcyclobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-5-10(4,11)6-7/h7H,5-6,11H2,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZXBLNHGNNOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143910 | |
Record name | Carbamic acid, N-(cis-3-amino-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-24-3 | |
Record name | Carbamic acid, N-(cis-3-amino-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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